molecular formula C10H9BrO2 B1271712 2-(Allyloxy)-5-bromobenzaldehyde CAS No. 40359-62-4

2-(Allyloxy)-5-bromobenzaldehyde

Cat. No. B1271712
CAS RN: 40359-62-4
M. Wt: 241.08 g/mol
InChI Key: XYVUMFXVQDVVHV-UHFFFAOYSA-N
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Description

2-(Allyloxy)-5-bromobenzaldehyde is a compound that can be considered a derivative of benzaldehyde with an allyloxy substituent at the second position and a bromine atom at the fifth position on the benzene ring. This compound is of interest due to its potential as an intermediate in organic synthesis, as it contains functional groups that can undergo various chemical reactions.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, which are structurally related to 2-(allyloxy)-5-bromobenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes, followed by a deprotection step to yield the desired brominated aldehydes . Additionally, the synthesis of 2-allyloxy-3-methoxybenzaldehyde, a compound with a similar substitution pattern, has been reported, which could potentially be modified to synthesize 2-(allyloxy)-5-bromobenzaldehyde .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes has been studied, revealing that the bromine atom can significantly deviate from the plane of the benzene ring, and the aldehyde group can be twisted . This deviation and twisting can affect the reactivity and physical properties of the compound. The presence of the allyloxy group would likely introduce additional steric and electronic effects, influencing the overall molecular conformation.

Chemical Reactions Analysis

2-(Allyloxy)-5-bromobenzaldehyde can be expected to participate in various chemical reactions due to the presence of the aldehyde and bromine functional groups. For instance, 2-bromobenzaldehydes have been used in the synthesis of 1-aryl-1H-indazoles , and in a one-pot allylboration-Heck reaction to produce 3-methyleneindan-1-ols . The allyloxy group itself can be involved in reactions typical of ethers and alkenes, such as nucleophilic substitutions or allylic rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes and their derivatives can be influenced by the substituents on the benzene ring. For example, the introduction of a bromine atom to 2,3-dimethoxybenzaldehyde has been shown to affect the compound's linear and nonlinear optical properties, as well as its kinetic stability . The presence of an allyloxy group in 2-(allyloxy)-5-bromobenzaldehyde would also contribute to its physical properties, such as solubility and melting point, and could potentially enhance its reactivity in certain chemical reactions.

Scientific Research Applications

  • Synthesis of Substituted 2-Bromobenzaldehydes : 2-(Allyloxy)-5-bromobenzaldehyde can be synthesized from benzaldehydes using selective palladium-catalyzed ortho-bromination. This process involves a three-step sequence, including rapid deprotection of substituted 2-bromobenzaldoximes, yielding substituted 2-bromobenzaldehydes with good overall yields (Dubost et al., 2011).

  • Applications in Palladium-Catalyzed Cross-Coupling : The compound and related substrates have been used extensively in palladium-catalyzed cross-coupling reactions. These methods are crucial for constructing compounds with potential biological, medicinal, and material applications, highlighting the compound's versatility in organic synthesis (Ghosh & Ray, 2017).

  • Enantioselective Synthesis : A novel one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, including 2-(Allyloxy)-5-bromobenzaldehyde, allows the synthesis of 3-methyleneindan-1-ols. This method provides an efficient way to prepare these building blocks with high enantioselectivity and excellent yields (Calder & Sutherland, 2015).

  • Synthesis of 1-Aryl-1H-Indazoles : The compound reacts with arylhydrazines in the presence of palladium catalysts and phosphorus chelating ligands to afford 1-aryl-1H-indazoles, indicating its utility in synthesizing heterocyclic compounds (Cho et al., 2004).

  • Polymorph Studies : Research on different polymorphs of related bromobenzaldehydes provides insights into molecular structures and hydrogen bonding patterns, which is significant for understanding the physical properties of these compounds (Silva et al., 2004).

  • Copper(I) Salt/PEG‐400 Catalysis : The compound has been used in one-pot synthesis methodologies under specific catalytic conditions, such as with Copper(I) salt and PEG‐400, to produce 1-aryl-1H-indazoles, showcasing its adaptability in various catalytic systems (Bae & Cho, 2013).

  • Synthesis of Naturally Occurring Benzofurans : It serves as a precursor in the synthesis of 5-allyl-2-aryl-7-methoxybenzofurans, which are naturally occurring compounds, demonstrating its importance in mimicking natural product synthesis (Mali & Massey, 1998).

Future Directions

The future directions for the study of “2-(Allyloxy)-5-bromobenzaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the development of new synthetic routes towards functionalized aniline derivatives is of significant interest .

properties

IUPAC Name

5-bromo-2-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVUMFXVQDVVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366788
Record name 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allyloxy)-5-bromobenzaldehyde

CAS RN

40359-62-4
Record name 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Bhosale, S Kurhade, UV Prasad, VP Palle… - Tetrahedron …, 2009 - Elsevier
… Robustness of the current methodology was further established by accomplishing such reactions by treatment of oximes derived from 2-allyloxy-5-bromobenzaldehyde and 2-…
Number of citations: 74 www.sciencedirect.com
EDD Calder, SAI Sharif, FI McGonagle… - The Journal of …, 2015 - ACS Publications
… This gave 2-allyloxy-5-bromobenzaldehyde (6h) (0.591 g, 99%) as a white solid. Mp 35–37 C; Spectroscopic data were in accordance with literature values. (35) 1 H NMR (400 MHz, …
Number of citations: 32 pubs.acs.org
IA Mironova, VG Nenajdenko, PS Postnikov, A Saito… - Molecules, 2022 - mdpi.com
The intramolecular oxidative cycloaddition reaction of alkyne- or alkene-tethered aldoximes was catalyzed efficiently by hypervalent iodine(III) species to afford the corresponding …
Number of citations: 3 www.mdpi.com
PY Chen, CY Zhon, HM Chen, CH Yang, TP Wang… - ARKIVOC, 2013 - arkat-usa.org
In this study, the synthesis of a series of novel four-fused-ring chromeno-benzoxepinones is described. The reaction of 1-benzoxepin-5-ones with salicylaldehydes mediated by 1, 4-…
Number of citations: 5 www.arkat-usa.org
B Kokić, Ž Selaković, AM Nikolić… - European Journal of …, 2022 - Wiley Online Library
Herein, we report a low‐valent cobalt‐catalyzed deprotection of allyloxyarenes. The method displays a broad substrate scope and good functional group tolerance, granting its …
BB Snider, SM O'Hare - Tetrahedron letters, 2001 - Elsevier
Hindered guanidines can be prepared by reaction of cyanamides with amines in hexafluoroisopropanol at 90–120C. This sequence was used for preparing guanidinium acid 21 as a …
Number of citations: 73 www.sciencedirect.com
SR Li, HM Chen, LY Chen, JC Tsai, PY Chen… - Arkivoc, 2008 - arkat-usa.org
A new synthetic method for 1-benzoxepin-5-ones and 1-benzoxepin-5-ols from salicylaldehydes was described. Based on O-allylation, Grignard reaction, oxidation, and ring-closing …
Number of citations: 11 www.arkat-usa.org
S Aly - 2013 - escholarship.mcgill.ca
Cette thèse décrit l'utilisation d'une nouvelle classe de 1, 3-dipôle, le phospha-Münchnone, dans la préparation d'hétérocycles azotés. Le phospha-Münchnone peut être facilement …
Number of citations: 2 escholarship.mcgill.ca

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